RING-E2 Interaction Disruption vs. SMAC Mimetics
D19 binds directly to the cIAP1 RING domain and inhibits E3 ligase activity by interfering with the dynamics of E2 interaction, a mechanism orthogonal to SMAC mimetics which bind BIR2–3 domains and activate E3 activity [1]. In vitro autoubiquitination assays demonstrate that D19 inhibits cIAP1 activity with an IC50 of 14.1 μM [1]. In contrast, SMAC mimetics such as LCL161 and Birinapant activate cIAP1 E3 ligase activity and promote cIAP1 degradation with IC50 values in the low nanomolar range (<1 nM to 35 nM) .
| Evidence Dimension | Mechanism of action and potency on cIAP1 E3 ligase activity |
|---|---|
| Target Compound Data | Inhibition; IC50 = 14.1 μM (in vitro autoubiquitination assay) |
| Comparator Or Baseline | SMAC mimetics (LCL161, Birinapant, BI 891065): Activation; IC50 < 1 nM – 35 nM (cIAP1 degradation) |
| Quantified Difference | Opposite functional direction (inhibition vs. activation); potency differs by >1,000-fold |
| Conditions | Cell-free ubiquitination assay (malachite green detection) for D19; cellular degradation assays for SMAC mimetics |
Why This Matters
D19 is the only commercially available tool that inhibits rather than activates cIAP1 E3 ligase activity, enabling researchers to probe the functional dichotomy of cIAP1 modulation in c-MYC-driven cancers.
- [1] Li H, Fang Y, Niu C, Cao H, Mi T, Zhu H, Yuan J, Zhu J. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity. Proc Natl Acad Sci U S A. 2018;115(40):E9317–E9324. View Source
